B1578792 Beta-Amyloid (12-28)

Beta-Amyloid (12-28)

Numéro de catalogue: B1578792
Poids moléculaire: 1955.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (12-28) is a useful research compound. Molecular weight is 1955.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (12-28) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (12-28) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Beta-Amyloid (12-28) is a peptide fragment of the beta-amyloid protein (Aβ) . It corresponds to amino acids 12-28 of the full-length Aβ protein . The Aβ protein is associated with Alzheimer's disease (AD), and the Beta-Amyloid (12-28) fragment has several applications in scientific research, particularly in studying the mechanisms of AD and developing potential therapeutic strategies .

Scientific Research Applications

Beta-Amyloid (12-28) has applications related to its role in Aβ aggregation, interaction with apolipoprotein E (apoE), and effects on memory processing .

Aβ Aggregation: Beta-Amyloid (12-28) contains a hydrophobic domain (residues 14–21) and a ß-turn (residues 22–28), which are important for the assembly of Aβ peptides into fibrils . It has been demonstrated that Aβ (11-28) and other fragments containing residues 17 to 20 or 30 to 35 enhance the aggregation of full-length Aβ (1-40), suggesting the importance of these regions in promoting Aβ aggregation .

ApoE Binding: Beta-Amyloid (12-28) represents a binding site for apolipoprotein E (apoE), a genetically inherited risk factor for Alzheimer's disease that promotes the aggregation of toxic Aβ . The interaction of apoE with residues 12 to 28 of Aβ plays a crucial role in the mechanism of Aβ pathology in AD .

Memory Processing: Studies have shown that Aβ (12-28) impairs memory processing when injected into limbic system structures . When injected into the amygdala, caudate, hippocampus, mammillary bodies, and septum, peptide 12-28 impaired retention with similar efficacy, but it was not amnestic upon thalamic injection . It is suggested that Aβ may exert dysregulatory cognitive effects by incoordination of K(+)-channel function in neurons, glia, and endothelial cells .

Case Studies

  • ApoE/β-Amyloid Binding Mitigation: A study by Sadowski, M. et al. found that a synthetic peptide blocking the apolipoprotein E/β-amyloid binding mitigates β-amyloid toxicity and fibril formation in vitro and reduces β-amyloid plaques in transgenic mice .
  • Aggregation Roles: Research by Liu, R. et al. suggests that residues 17–20 and 30–35 of beta-amyloid play critical roles in aggregation .
  • CLAC Binding: Osada, Y. found that CLAC binds to amyloid β peptides through the positively charged amino acid cluster within the collagenous domain 1 and inhibits the formation of amyloid fibrils .
  • S 24795 Therapeutic Agent: Wang, HY. et al. discovered that dissociating β-amyloid from α7 nicotinic acetylcholine receptor by a novel therapeutic agent, S 24795, normalizes α7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain .

Data Table

ChemistryDetails
Binding SiteRepresents a binding site for apolipoprotein E (apoE), a genetically inherited risk factor for Alzheimer's disease .
Hydrophobic DomainEncompasses a hydrophobic domain (residues 14–21) and a ß-turn (residues 22–28) which place two hydrophobic domains of Aß 14 to 21 and 29 to 40/42 opposite each other, allowing for the assembly of Aß peptides into fibrils .
Secondary StructureThe secondary structure of Aß (12- 28), a neutral peptide, is dominated by a-helix and random coil .
Aggregation EnhancementAß (11-28) and five other fragments enhanced aggregation of full length Aß (1-40). All of the peptides that enhance aggregation contained either residues 17 to 20 or 30 to 35, indicating the importance of these regions for promoting aggregation of full-length Aß .
In vivo dwell timeThe amyloid deposited in the mouse brain may be considerably more plastic than human amyloid, possibly as a consequence of a far shorter in vivo dwell time in mice, thus avoiding the extensive Aβ modification and cross-linking observed in human material .

Additional Notes

Propriétés

Poids moléculaire

1955.2

Séquence

VHHQKLVFFAEDVGSNK

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.